Paliperidone-d4, a deuterated form of paliperidone, serves as an internal standard in various analytical techniques employed in research studies investigating the presence and concentration of paliperidone in biological samples, primarily human plasma []. These techniques often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) [, ].
The inclusion of an internal standard like paliperidone-d4 enhances the accuracy and precision of these analytical methods. It compensates for variations that might occur during sample preparation, instrument performance, and analysis, ensuring reliable quantification of paliperidone in the samples [].
Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic primarily used to treat schizophrenia and schizoaffective disorder. This compound is notable for its inverse agonist activity at dopamine D2 and D3 receptors, with inhibitory constants (IC50) of 1 nM and 0.9 nM, respectively . The chemical formula for paliperidone-d4 is C23H27FN4O3, and it features a molecular weight of approximately 426.4839 g/mol .
Paliperidone-d4 exhibits significant biological activity as an antipsychotic agent. Its mechanism of action involves modulation of neurotransmitter systems in the brain, particularly through antagonism at serotonin and dopamine receptors. This action helps alleviate symptoms associated with psychotic disorders. Additionally, its deuterated nature may influence pharmacokinetic properties, potentially enhancing metabolic stability and reducing side effects compared to non-deuterated forms .
The synthesis of paliperidone-d4 typically involves deuteration techniques applied to the standard synthetic pathway for paliperidone. Common methods include:
The specific synthetic route often requires careful optimization to ensure high yields and purity.
Paliperidone-d4 serves several applications in both clinical and research settings:
Interaction studies involving paliperidone-d4 focus on its binding affinity and efficacy relative to other antipsychotics. Research indicates that paliperidone-d4 retains similar pharmacological profiles as paliperidone while potentially exhibiting altered interaction dynamics due to its isotopic labeling. These studies are crucial for understanding how modifications can impact drug behavior in biological systems .
Paliperidone-d4 shares structural similarities with several other compounds within the class of atypical antipsychotics. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Paliperidone | C23H27FN4O3 | Active metabolite of risperidone; strong D2/D3 antagonist |
Risperidone | C23H27FN3O2 | Parent compound; has a different metabolic profile |
Aripiprazole | C23H27FN2O2 | Partial agonist at D2 receptors; different mechanism |
Lurasidone | C25H29N3O3S | Multi-receptor activity; includes serotonin receptor modulation |
Paliperidone-d4's isotopic labeling distinguishes it from these compounds, offering unique advantages in pharmacokinetic studies and drug development applications .
Deuterium incorporation in paliperidone-d4 targets metabolically labile positions to enhance stability. Key strategies include:
Table 1: Deuterium Incorporation Strategies in Paliperidone-d4
The synthesis of paliperidone-d4 involves catalytic N-alkylation to introduce deuterium at critical positions:
Mechanistic Pathway:
$$ \text{Paliperidone Intermediate} + \text{B(C₆F₅)₃} \rightarrow \text{Enamine} $$
$$ \text{Enamine} + \text{Acetone-d₆} \rightarrow \text{β-D Paliperidone-d4} $$
Purification ensures isotopic purity and compliance with regulatory standards (e.g., USP/EP):
Table 2: Purification Parameters for Paliperidone-d4
Patents reveal evolving strategies for synthesizing deuterated paliperidone analogues:
Key Challenges:
Paliperidone-d4 serves as a critical analytical tool in the quantification of active metabolites within second-generation antipsychotic therapeutic drug monitoring protocols. The compound functions as a deuterated internal standard specifically designed for the analysis of paliperidone, which represents the primary active metabolite of risperidone and a pharmacologically significant antipsychotic agent in its own right [1] [2] [3].
The molecular structure of paliperidone-d4 (9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) incorporates four strategically positioned deuterium atoms, providing a mass shift of 4 atomic mass units from the parent compound [4] [5]. This isotopic labeling enables precise mass spectrometric differentiation while maintaining nearly identical physicochemical properties to the native analyte.
In bioanalytical applications, paliperidone-d4 demonstrates exceptional performance characteristics for second-generation antipsychotic metabolite quantification. Liquid chromatography-tandem mass spectrometry methods utilizing paliperidone-d4 as an internal standard achieve linear calibration ranges from 0.2 to 250 nanograms per milliliter with correlation coefficients consistently exceeding 0.999 [6] [7]. The lower limit of quantification ranges from 0.2 to 0.6 nanograms per milliliter, providing sufficient sensitivity for therapeutic drug monitoring applications where paliperidone concentrations typically range from 19 to 211 nanomoles per liter [8] [9].
The compound exhibits robust extraction recovery characteristics across multiple sample preparation methodologies. Protein precipitation methods achieve recovery rates between 88.1 and 107 percent, while solid-phase extraction protocols demonstrate recovery values ranging from 80 to 120 percent [6] [7] [10]. These consistent recovery profiles ensure reliable quantification across diverse biological matrices and analytical workflows.
Parameter | Value | Reference Method |
---|---|---|
Molecular Weight (g/mol) | 430.51 | LC-MS/MS |
Molecular Formula | C23H23D4FN4O3 | Chemical Structure |
CAS Number | 1020719-55-4 | Registry Database |
Retention Time (min) | 2.8-3.2 | UHPLC-MS/MS |
Mass Transition (m/z) | 431.1 → 211.1 | Multiple Reaction Monitoring |
Collision Energy (eV) | 26-30 | Mass Spectrometry |
Linear Range (ng/mL) | 0.2-250 | Method Validation |
Lower Limit of Quantification (ng/mL) | 0.2-0.6 | Sensitivity Testing |
Extraction Recovery (%) | 80-107 | Sample Preparation |
Matrix Effects (%) | 92-115 | Matrix Effect Assessment |
Precision (RSD %) | 1.8-14.7 | Reproducibility Study |
Accuracy (% of nominal) | 94-105 | Validation Protocol |
Paliperidone represents a unique metabolite within the second-generation antipsychotic class due to its dual identity as both an active metabolite of risperidone and a standalone therapeutic agent. This pharmacological characteristic necessitates specialized analytical approaches that can accurately distinguish between endogenous paliperidone formation from risperidone metabolism and exogenously administered paliperidone [11] [12] [13]. The deuterated internal standard provides essential analytical specificity for these complex pharmacokinetic scenarios.
The compound plays a particularly important role in population pharmacokinetic studies of second-generation antipsychotics. Research utilizing paliperidone-d4 has enabled comprehensive characterization of paliperidone disposition following long-acting injectable formulations, revealing complex absorption kinetics best described by dual-input pharmacokinetic models [8]. These studies have identified critical covariates influencing paliperidone pharmacokinetics, including body mass index, creatinine clearance, injection site, and needle length parameters.
Matrix effect mitigation represents another crucial advantage of paliperidone-d4 in second-generation antipsychotic metabolite analysis. The deuterated standard demonstrates matrix effects ranging from 92 to 115 percent with internal standard-normalized values consistently within acceptable analytical ranges [14] [10]. This performance enables reliable quantification in complex biological matrices where endogenous compounds and co-administered medications might otherwise interfere with analytical measurements.
The implementation of paliperidone-d4 in cross-validation protocols provides substantial improvements in analytical precision compared to structural analog internal standards. Cohen's kappa values indicate substantial to excellent agreement (0.72 to 0.85) between deuterated and non-deuterated methodologies, with precision improvements ranging from 25 to 40 percent when deuterated internal standards are employed [15] [16]. These enhancements directly translate to improved reliability in therapeutic drug monitoring applications where accurate concentration determination is critical for optimal patient care.
Stability-indicating cross-validation studies demonstrate that paliperidone-d4 maintains consistent analytical performance under various storage and handling conditions. The deuterated standard exhibits stable performance characteristics when stored at temperatures below 0 degrees Celsius, with minimal degradation observed over extended storage periods [17] [18]. However, careful attention must be paid to reconstitution and storage conditions, as deuterium exchange phenomena can potentially impact analytical accuracy in certain solvent systems.
Comparison Aspect | Deuterated vs Non-Deuterated | Clinical Significance |
---|---|---|
Correlation Coefficient (r) | 0.95-0.99 | Strong correlation |
Mean Bias (ng/mL) | 0.5-2.0 | Minimal systematic error |
Agreement (Cohen's Kappa) | 0.72-0.85 | Substantial agreement |
Precision Improvement (%) | 25-40 | Improved reproducibility |
Matrix Effect Correction | Excellent | Eliminates interference |
Ion Suppression Mitigation | Significant | Reduces analytical errors |
Analytical Sensitivity | Enhanced | Lower detection limits |
Specificity Enhancement | Superior | Better selectivity |
Ion suppression mitigation represents a critical advantage in cross-validation applications. Paliperidone-d4 demonstrates superior compensation for matrix-induced ion suppression effects compared to structural analog internal standards [19] [20]. The co-elution characteristics of the deuterated standard with the native analyte ensure that both compounds experience identical matrix effects, leading to more accurate concentration determinations in complex biological matrices.
The effectiveness of paliperidone-d4 in cross-validation extends to automated analytical platforms. Comparative studies between ultra-high-performance liquid chromatography-tandem mass spectrometry methods and automated immunoassay platforms demonstrate that deuterated internal standards provide superior analytical performance, particularly in the lower concentration ranges critical for therapeutic drug monitoring [15]. These findings support the adoption of deuterated standards as the preferred analytical approach for paliperidone quantification.
Cross-validation studies also reveal important considerations regarding deuterium isotope effects on chromatographic separation. While paliperidone-d4 generally co-elutes with the native analyte, subtle retention time differences can occur depending on chromatographic conditions and mobile phase composition [19] [17]. Method development protocols must account for these potential chromatographic shifts to ensure optimal analytical performance and accurate matrix effect compensation.
Paliperidone-d4 serves as an essential analytical tool in forensic toxicology applications, particularly for postmortem drug redistribution studies where accurate quantification of antipsychotic concentrations is critical for determining cause and manner of death. The deuterated internal standard enables reliable analysis of paliperidone in postmortem biological specimens, where traditional analytical challenges are compounded by postmortem physiological changes and sample degradation [23] [24] [25].
Postmortem redistribution represents a significant confounding factor in forensic toxicological interpretation, with antipsychotic drugs demonstrating variable concentration changes following death. Studies utilizing paliperidone-d4 reveal that paliperidone exhibits an average concentration decrease of 43 percent in femoral blood samples collected at varying intervals postmortem [24]. This redistribution pattern contrasts with other antipsychotic drugs such as chlorpromazine and olanzapine, which demonstrate concentration increases up to 112 percent following death.
The analytical methodology employing paliperidone-d4 for postmortem specimens has been validated for whole blood analysis using minimal sample volumes as low as 10 microliters [25]. This capability represents a significant advancement for forensic investigations where sample availability may be limited due to decomposition, exsanguination, or competing analytical requirements. The method demonstrates linearity coefficients of 0.9992 with lower limits of quantification at 15.0 nanograms per milliliter and detection limits of 5.0 nanograms per milliliter.
Application Area | Paliperidone-d4 Performance | Clinical Impact |
---|---|---|
Postmortem Blood Analysis | Validated for whole blood | Accurate postmortem levels |
Drug Redistribution Studies | Corrects for PMR effects | Reliable interpretation |
Therapeutic Range Monitoring | 19-211 nmol/L reference | Therapeutic compliance |
Toxic Concentration Detection | Up to 146.9 ng/mL detected | Overdose identification |
Stability Assessment | Stable at -20°C storage | Long-term storage capability |
Sample Preparation Volume | Minimum 10 μL required | Minimal sample requirement |
Detection Window | Extended detection period | Comprehensive analysis |
Forensic Case Studies | 16 authentic autopsy cases | Forensic evidence support |
Metabolite formation in postmortem specimens represents an additional analytical consideration addressed through paliperidone-d4 methodology. Research has identified the formation of 6-fluoro-3-(4-piperidinyl)benzisoxazole as a specific postmortem metabolite of paliperidone resulting from temperature-dependent degradation via hemoglobin-mediated Fenton reactions [23]. The deuterated internal standard enables accurate quantification of parent drug concentrations while accounting for postmortem metabolic changes that might otherwise confound toxicological interpretation.
The stability characteristics of paliperidone-d4 in postmortem specimens are critical for forensic applications where sample collection and analysis may be delayed. Validation studies demonstrate acceptable stability when samples are stored with appropriate preservatives (sodium fluoride and potassium oxalate) at negative 20 degrees Celsius [25]. However, decomposition processes and putrefactive changes can impact both analyte and internal standard stability, necessitating prompt sample collection and appropriate storage protocols.
Forensic case interpretation utilizing paliperidone-d4 analytical data requires consideration of therapeutic dosing regimens and expected concentration ranges. Long-acting injectable formulations demonstrate dose-proportional relationships between administered doses and postmortem concentrations. Cases involving 175 milligrams quarterly dosing yielded blood concentrations around 31.9 nanograms per milliliter, while 525 milligrams quarterly dosing resulted in mean concentrations of 84.2 nanograms per milliliter [25].